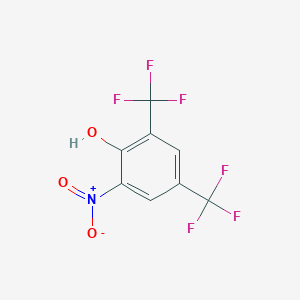

2-Nitro-4,6-bis(trifluoromethyl)phenol

Description

BenchChem offers high-quality 2-Nitro-4,6-bis(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4,6-bis(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4,6-bis(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(2-3)15(17)18/h1-2,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQKCPBODHTCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612480 | |

| Record name | 2-Nitro-4,6-bis(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50563-73-0 | |

| Record name | 2-Nitro-4,6-bis(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Nitro-4-(trifluoromethyl)phenol physical properties

The following technical guide details the physical properties, synthesis, and characterization of 2-Nitro-4-(trifluoromethyl)phenol .

CAS Registry Number: 400-99-7 Formula: C₇H₄F₃NO₃ Molecular Weight: 207.11 g/mol [1]

Executive Summary

2-Nitro-4-(trifluoromethyl)phenol is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals (herbicides, pesticides) and pharmaceutical compounds.[2] Characterized by the presence of a strong electron-withdrawing trifluoromethyl group (-CF₃) para to the hydroxyl group and a nitro group (-NO₂) in the ortho position, this compound exhibits significantly enhanced acidity compared to phenol and distinct lipophilic properties.

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and analytical signatures to support researchers in drug discovery and material science.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

| Property | Value | Condition / Note |

| Physical State | Liquid (supercooled) or Low-Melting Solid | Clear, light yellow to dark brown oil. |

| Boiling Point | 92–94 °C | @ 12 mmHg (Vacuum Distillation) [1] |

| Density | 1.473 g/mL | @ 25 °C [1] |

| Refractive Index | [1] | |

| Acidity (pKa) | 5.53 ± 0.14 (Predicted) | Significantly more acidic than phenol (pKa 10) due to -NO₂ and -CF₃ groups. |

| LogP (Octanol/Water) | ~2.84 | Indicates moderate lipophilicity; suitable for membrane permeability studies. |

| Solubility | Soluble | Methanol, Ethanol, Ether, Chloroform, DMSO. |

| Solubility | Sparingly Soluble | Water (Acidic pH); Soluble in alkaline aqueous solutions (forming phenolate). |

Structural Analysis & Acidity

The acidity of 2-Nitro-4-(trifluoromethyl)phenol is driven by the synergistic electron-withdrawing effects of the substituents:

-

Inductive Effect (-I): The -CF₃ group at the para position strongly pulls electron density through the

-framework, stabilizing the phenoxide anion. -

Resonance Effect (-R): The -NO₂ group at the ortho position allows for resonance delocalization of the negative charge on the phenoxide oxygen.

-

Intramolecular Hydrogen Bonding: A weak hydrogen bond often forms between the phenolic hydrogen and the nitro group oxygen, which can influence proton dissociation kinetics.

Synthesis & Purification Protocol

Objective: Preparation of high-purity 2-Nitro-4-(trifluoromethyl)phenol via Nucleophilic Aromatic Substitution (

Reaction Mechanism

The synthesis typically involves the hydrolysis of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (also known as 4-chloro-3-nitrobenzotrifluoride). The highly electron-deficient ring facilitates the displacement of the chloride ion by a hydroxide nucleophile.

Experimental Workflow

Reagents:

-

Starting Material: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

-

Solvent: DMSO (Dimethyl sulfoxide) or aqueous NaOH

-

Reagent: Sodium Hydroxide (NaOH)[3]

-

Workup: Hydrochloric Acid (HCl), Diethyl Ether, Magnesium Sulfate (

)

Step-by-Step Protocol: [2]

-

Dissolution: Dissolve 1.0 eq of 1-chloro-2-nitro-4-(trifluoromethyl)benzene in DMSO.

-

Nucleophilic Attack: Add aqueous NaOH (2.5 eq) dropwise while maintaining the temperature between 60–80 °C. The solution will turn dark (formation of phenolate).

-

Completion: Monitor via TLC (Hexane:EtOAc 8:2) until starting material is consumed (~4–6 hours).

-

Acidification: Cool the mixture to 0 °C and carefully acidify with concentrated HCl to pH 1. The product will separate as an oil.

-

Extraction: Extract the aqueous layer with Diethyl Ether (

mL). -

Drying: Wash combined organic layers with brine, dry over anhydrous

, and filter. -

Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (bp 92–94 °C @ 12 mmHg) to obtain the pure product.

Process Flow Diagram

Caption: Workflow for the conversion of chlorobenzene precursor to the target phenol via hydrolytic substitution.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following characteristic signatures.

Nuclear Magnetic Resonance (NMR)

The

-

Solvent:

[4] - 10.5–11.0 ppm (s, 1H): Phenolic -OH (Broad, shifts with concentration/solvent).

-

~8.4 ppm (d,

-

~7.8 ppm (dd,

-

~7.3 ppm (d,

Infrared Spectroscopy (FT-IR)

-

3200–3500 cm⁻¹: O-H stretching (broad, hydrogen-bonded).

-

1530–1550 cm⁻¹: Asymmetric N-O stretch (Nitro group).

-

1340–1360 cm⁻¹: Symmetric N-O stretch.

-

1100–1300 cm⁻¹: C-F stretching (Strong, multiple bands characteristic of -CF₃).

Safety & Handling (GHS)

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation or moisture absorption. Keep away from strong bases and oxidizing agents.

References

-

Sigma-Aldrich . 2-Nitro-4-(trifluoromethyl)phenol Product Specification & MSDS. Retrieved from .

-

PrepChem . Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Retrieved from .

-

PubChem . Compound Summary: 2-Nitro-4-(trifluoromethyl)phenol (CID 9816). Retrieved from .

Sources

Spectroscopic data for 2-Nitro-4-(trifluoromethyl)phenol (NMR, IR, Mass Spec)

Spectroscopic Profiling of 2-Nitro-4-(trifluoromethyl)phenol: A Comprehensive Technical Guide

Executive Summary

2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7) is a highly functionalized aromatic compound widely utilized as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced

Structural Causality & Electronic Environment

The spectroscopic signatures of 2-Nitro-4-(trifluoromethyl)phenol are dictated by the push-pull electronic dynamics of its substituents. The hydroxyl (–OH) group acts as a weak electron donor via resonance, while the –NO

Crucially, the spatial proximity of the ortho-nitro group to the hydroxyl group facilitates strong intramolecular hydrogen bonding . This interaction restricts the rotation of the hydroxyl proton, drastically deshields it in

Fig 1. Multi-modal spectroscopic validation workflow for 2-Nitro-4-(trifluoromethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis of 2-Nitro-4-(trifluoromethyl)phenol requires a multi-nuclear approach (

Spectral Interpretation & Causality

-

H NMR: The aromatic region displays a classic 1,2,4-trisubstituted pattern. The proton at C-3 (between the NO

-

C NMR: The presence of the

-

F NMR: The three equivalent fluorine atoms resonate as a sharp singlet around -62.5 ppm (relative to CFCl

Quantitative Data Summary

Table 1:

Table 2:

Protocol: High-Resolution Multi-Nuclear NMR Acquisition

Self-Validating Mechanism: The protocol utilizes an internal standard (TMS/CFCl

-

Sample Preparation: Dissolve 15 mg of 2-Nitro-4-(trifluoromethyl)phenol in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl -

System Calibration: Run a blank CDCl

sample to verify the absence of residual water (>1.5 ppm) or impurities. Lock the spectrometer to the deuterium signal of the solvent. - H Acquisition: Acquire 16 transients with a relaxation delay (D1) of 2 seconds. Set the TMS signal to exactly 0.00 ppm.

- C Acquisition: Acquire 1024 transients with proton decoupling (WALTZ-16). Ensure the spectral window is wide enough (0-250 ppm) to capture the highly deshielded phenolic carbon.

-

F Acquisition: Switch to a fluorine-tuned probe. Add a sealed capillary of Trifluoroacetic acid (TFA,

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides rapid validation of the functional groups. The use of Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellet methods[2].

Spectral Interpretation & Causality

The O-H stretching region is highly diagnostic. Because the hydroxyl group is locked in an intramolecular hydrogen bond with the nitro group, the O-H stretch is shifted to a lower wavenumber (~3250 cm

Table 3: Key FTIR Vibrational Frequencies (ATR-Neat)

| Wavenumber (cm

Protocol: ATR-FTIR Analysis

Self-Validating Mechanism: Background subtraction is performed immediately prior to sample analysis to eliminate atmospheric H

-

Background Scan: Clean the diamond or ZnSe ATR crystal with isopropanol and allow it to dry. Acquire a 32-scan background spectrum from 4000 to 400 cm

at a resolution of 4 cm -

Sample Application: Place 2-3 mg of neat 2-Nitro-4-(trifluoromethyl)phenol directly onto the ATR crystal. Causality: ATR eliminates the need for hygroscopic KBr, preventing moisture absorption that artificially inflates the O-H stretch signal.

-

Data Acquisition: Apply the pressure anvil to ensure intimate contact between the solid and the crystal. Acquire 32 scans.

-

Data Processing: Apply an atmospheric compensation algorithm and an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) at 70 eV is the gold standard for determining the molecular weight and fragmentation pattern of this compound[2].

Fragmentation Causality

The molecular ion [M]

Fig 2. Primary electron ionization (EI) fragmentation pathways for m/z 207.

Table 4: GC-MS Fragmentation Peaks (EI, 70 eV)

| m/z Ratio | Relative Abundance | Fragment Assignment |

|---|

| 207 | High | [M]

Protocol: GC-EIMS Workflow

Self-Validating Mechanism: The use of a standardized 70 eV ionization energy ensures that the resulting fragmentation pattern can be directly validated against the NIST Mass Spectral Library.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade methanol.

-

Chromatography Setup: Inject 1 µL into a GC equipped with a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS). Set the inlet temperature to 250°C with a split ratio of 1:50.

-

Temperature Program: Hold at 60°C for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes. Causality: The gradual ramp ensures sharp peak resolution, preventing co-elution with potential synthetic impurities (e.g., unreacted phenols).

-

Ionization & Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan from m/z 50 to 300. Verify the presence of the molecular ion at m/z 207 and the base peak at m/z 161.

References

-

PubChem. "2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816." National Center for Biotechnology Information. Available at:[Link]

-

Mason, R. P., et al. "Breast Tumor pH: Design Evaluation and Application of Novel Reporter Molecules." Defense Technical Information Center (DTIC), 2002. Available at:[Link]

-

ResearchGate Community. "Kinetic Analysis and Reaction Engineering." ResearchGate. Available at:[Link]

Sources

A Comprehensive Technical Guide to 2-Nitro-4-(trifluoromethyl)phenol: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

2-Nitro-4-(trifluoromethyl)phenol is a pivotal chemical intermediate, distinguished by its unique electronic and structural characteristics conferred by the nitro and trifluoromethyl groups. These functionalities not only modulate its reactivity but also impart desirable properties to its derivatives, such as enhanced lipophilicity and metabolic stability, which are highly sought after in the fields of medicinal chemistry and agrochemical research.[1] This guide offers an in-depth exploration of 2-Nitro-4-(trifluoromethyl)phenol, beginning with its fundamental chemical properties. It provides a detailed, step-by-step synthesis protocol, elucidates its spectroscopic signature through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and discusses its significant applications, with a particular focus on its role as a precursor to bioactive molecules, including niclosamide analogues with demonstrated antiviral activity. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and chemical synthesis, providing both the foundational knowledge and practical insights necessary for the effective utilization of this versatile compound.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the key identifiers and physicochemical characteristics of 2-Nitro-4-(trifluoromethyl)phenol.

Molecular Structure and Identifiers

The molecular structure of 2-Nitro-4-(trifluoromethyl)phenol is characterized by a phenol ring substituted with a nitro group at the ortho position and a trifluoromethyl group at the para position relative to the hydroxyl group. This specific arrangement of electron-withdrawing groups significantly influences the compound's chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | 2-nitro-4-(trifluoromethyl)phenol | PubChem[2] |

| Molecular Formula | C₇H₄F₃NO₃ | PubChem[2] |

| Molecular Weight | 207.11 g/mol | PubChem[2] |

| CAS Number | 400-99-7 | PubChem[2] |

| InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H | PubChem[2] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)[O-])O | PubChem[2] |

Physicochemical Data

The physical properties of 2-Nitro-4-(trifluoromethyl)phenol are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Appearance | Light yellow to brown to dark green clear liquid | TCI Chemicals[3] |

| Boiling Point | 94 °C at 12 mmHg | Chem-Impex[1] |

| Density | 1.52 g/cm³ | Chem-Impex[1] |

| Refractive Index | 1.51 | Chem-Impex[1] |

Synthesis of 2-Nitro-4-(trifluoromethyl)phenol

The synthesis of 2-Nitro-4-(trifluoromethyl)phenol is a critical process for its availability in research and industrial applications. A common and effective method involves the hydrolysis of 2-nitro-4-(trifluoromethyl)chlorobenzene.

Reaction Scheme

Caption: Synthesis of 2-Nitro-4-(trifluoromethyl)phenol via hydrolysis.

Detailed Experimental Protocol

This protocol is based on a reported synthesis and is designed to be self-validating by providing clear steps and rationale.[4]

Materials:

-

2-nitro-4-(trifluoromethyl)chlorobenzene (164.0 g)

-

Sodium hydroxide (NaOH), finely powdered (87.6 g)

-

Dimethyl sulfoxide (DMSO) (220 ml)

-

Concentrated hydrochloric acid (HCl)

-

Petroleum ether

-

Ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dissolve 164.0 g of 2-nitro-4-(trifluoromethyl)chlorobenzene in 220 ml of dimethyl sulfoxide at room temperature. The choice of DMSO as a solvent is crucial as its polar aprotic nature facilitates the nucleophilic aromatic substitution by solubilizing both the organic substrate and the inorganic nucleophile.

-

Nucleophilic Substitution: Over an 8-hour period, add 87.6 g of finely powdered sodium hydroxide in portions to the stirred solution. The slow, portion-wise addition is a critical step to control the exothermic nature of the reaction and to maintain a steady concentration of the hydroxide nucleophile, thereby ensuring a controlled reaction rate and minimizing potential side reactions.

-

Acidification and Product Isolation: Upon completion of the reaction (which can be monitored by Thin Layer Chromatography), acidify the mixture to a pH of 1 with concentrated hydrochloric acid. This step protonates the resulting phenoxide to form the desired phenol, which, being less soluble in the aqueous medium, separates as an oil.

-

Extraction and Purification: Separate the oil and dissolve it in ether. Dry the ethereal solution over anhydrous magnesium sulfate to remove any residual water. The choice of ether is based on its high volatility and good solubility for the product, facilitating subsequent removal.

-

Final Work-up: Strip the solvent under reduced pressure. The residue is then mixed with a cold sodium hydroxide solution and extracted with petroleum ether to remove any unreacted starting material and non-acidic impurities.

-

Product Recovery: The aqueous layer, containing the sodium salt of the product, is re-acidified with concentrated hydrochloric acid. The liberated 2-Nitro-4-(trifluoromethyl)phenol oil is then extracted with ether, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product.

Spectroscopic Characterization

The structural elucidation of 2-Nitro-4-(trifluoromethyl)phenol is confirmed through various spectroscopic techniques. This section provides an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 2-Nitro-4-(trifluoromethyl)phenol by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

¹³C NMR: The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atoms attached to the electron-withdrawing groups and the hydroxyl group will exhibit characteristic downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-Nitro-4-(trifluoromethyl)phenol will display characteristic absorption bands for the O-H, C-NO₂, and C-F bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1450-1600 |

| N=O stretch (nitro) | 1500-1550 (asymmetric) and 1300-1350 (symmetric) |

| C-F stretch (trifluoromethyl) | 1000-1400 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Nitro-4-(trifluoromethyl)phenol, the molecular ion peak ([M]⁺) would be observed at m/z 207.

Applications in Drug Discovery and Agrochemical Synthesis

2-Nitro-4-(trifluoromethyl)phenol serves as a versatile building block in the synthesis of a wide range of biologically active molecules, owing to the desirable properties imparted by the trifluoromethyl and nitro groups.[1]

Precursor to Niclosamide Analogues with Antiviral Activity

A significant application of 2-Nitro-4-(trifluoromethyl)phenol is in the synthesis of niclosamide analogues. Niclosamide, an approved anthelmintic drug, has been repurposed and investigated for various other therapeutic indications, including antiviral and anticancer activities.[5][6]

The synthesis of niclosamide analogues often involves the reduction of the nitro group of a 2-nitro-4-(trifluoromethyl)aniline derivative (which can be synthesized from 2-Nitro-4-(trifluoromethyl)phenol) to an amine, followed by coupling with a substituted salicylic acid.

Recent studies have demonstrated that niclosamide analogues exhibit potent anti-SARS-CoV-2 activity.[7] The mechanism of action is believed to involve the inhibition of viral entry and replication. The trifluoromethyl group in these analogues often enhances their potency and pharmacokinetic profile.

Caption: General synthetic route to niclosamide analogues.

Intermediate in Agrochemicals

The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their enhanced efficacy and stability. 2-Nitro-4-(trifluoromethyl)phenol is a valuable intermediate in the synthesis of various herbicides and fungicides.[1] The presence of the nitro group provides a handle for further chemical transformations to introduce other desired functionalities.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals. 2-Nitro-4-(trifluoromethyl)phenol is classified as an irritant and requires appropriate personal protective equipment (PPE) and handling procedures.

-

Personal Protective Equipment: Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8] In case of potential for aerosol generation, respiratory protection should be used.

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Keep containers tightly closed.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

2-Nitro-4-(trifluoromethyl)phenol is a chemical compound of significant interest to the scientific community, particularly those in drug discovery and agrochemical development. Its unique combination of functional groups makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, its spectroscopic profile, and its key applications. By understanding the causality behind the experimental choices and adhering to strict safety protocols, researchers can effectively and safely leverage the potential of 2-Nitro-4-(trifluoromethyl)phenol in their scientific endeavors.

References

-

2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7) - HazComFast. [Link]

-

Synthesis of 2-nitro-4-(trifluoromethyl)phenol - PrepChem.com. [Link]

-

Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC. [Link]

-

Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC. [Link]

-

Design, synthesis and biological evaluation of niclosamide analogs against SARS-CoV-2. [Link]

-

PubChem Compound Summary for CID 9816, 2-Nitro-4-(trifluoromethyl)phenol. [Link]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet (SDS). Always consult the relevant SDS and follow established laboratory safety protocols when handling any chemical.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hazcomfast.com [hazcomfast.com]

In-Depth Technical Guide: Photodecomposition of Fluorodifen to 2-Nitro-4-(trifluoromethyl)phenol

Executive Summary

Fluorodifen (p-nitrophenyl-α,α,α-trifluoro-2-nitro-p-tolyl ether) is a diphenyl ether herbicide historically utilized for pre- and post-emergence weed control. Understanding its environmental fate and degradation pathways is critical for both ecological risk assessment and the synthesis of derivative bioactive compounds. The primary abiotic degradation route for fluorodifen is photodecomposition. Upon exposure to ultraviolet (UV) irradiation or natural sunlight, the molecule undergoes rapid ether bond cleavage. This guide details the mechanistic pathway, experimental protocols, and quantitative kinetics of this photolytic process, which predominantly yields 2-nitro-4-(trifluoromethyl)phenol (also known as TFM) and p-nitrophenol.

Mechanistic Principles of Photolytic Cleavage

The photochemistry of diphenyl ether herbicides is characterized by their high quantum yields for bond cleavage when exposed to actinic radiation. As detailed in [1], the absorption of a photon (λ = 254 nm to 300 nm) excites the fluorodifen molecule from its singlet ground state to an excited singlet state, followed by intersystem crossing to a reactive triplet state (π → π* or n → π* transitions).

In this excited state, the diaryl ether linkage becomes highly labile. The primary degradation pathway is the homolytic or heterolytic cleavage of the ether bond, which directly yields 2-nitro-4-(trifluoromethyl)phenol and p-nitrophenol[2]. A secondary, minor pathway involves the reduction of the nitro group to an amine, producing trace amounts of p-aminophenol and 2-aminofluorodifen[3].

Fig 1. Mechanistic pathway of fluorodifen photodecomposition to 2-nitro-4-(trifluoromethyl)phenol.

Experimental Methodology: Controlled Photolysis Workflow

To accurately study the photodecomposition of fluorodifen, researchers must design a self-validating experimental system that isolates photolysis from competing degradation mechanisms (e.g., microbial biodegradation or aqueous hydrolysis). established the standard protocol by utilizing a dry film method[2].

Causality of Experimental Choices:

-

Dry Film over Aqueous Solution: Fluorodifen is typically applied to foliage and soil surfaces. A dry film simulates this microenvironment, preventing solvent-mediated solvolysis and isolating the direct photolytic cleavage mechanism.

-

Wavelength Selection (254 nm vs. 300 nm): Irradiation at 254 nm (low-pressure mercury lamp) provides a high-energy benchmark for accelerated mechanistic elucidation. Conversely, >300 nm filters are used to simulate the actinic spectrum of natural sunlight reaching the earth's surface, providing environmentally relevant kinetic data.

-

HPLC-DAD Analysis: Both the parent compound and the phenolic products possess strong nitroaromatic chromophores, allowing for highly sensitive and selective detection at 280-300 nm without the need for derivatization.

Step-by-Step Protocol

-

Substrate Preparation: Dissolve analytical-grade fluorodifen in a volatile, UV-transparent solvent (e.g., HPLC-grade hexane or methanol) to a concentration of 1.0 mg/mL.

-

Film Formation: Aliquot 1.0 mL of the solution onto a sterile borosilicate glass petri dish. Evaporate the solvent completely under a gentle stream of nitrogen gas in a dark environment to form a uniform, dry chemical film.

-

Irradiation: Place the unlidded petri dishes in a temperature-controlled photoreactor (25°C). Irradiate using either 254 nm lamps or a xenon arc lamp (>300 nm filter). Maintain dark controls wrapped in aluminum foil to validate that degradation is strictly light-induced.

-

Time-Course Sampling: At predefined intervals (e.g., 0, 12, 24, and 48 hours), remove a dish from the photoreactor. Reconstitute the dry film by adding 2.0 mL of acetonitrile, swirling for 2 minutes, and sonicating for 5 minutes to ensure complete recovery.

-

Chromatographic Separation: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter. Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column. Use a gradient mobile phase of water (with 0.1% formic acid) and acetonitrile.

-

Quantification: Monitor the eluent using a Diode Array Detector (DAD) at 280 nm. Calculate the remaining fluorodifen and the absolute yield of 2-nitro-4-(trifluoromethyl)phenol using external calibration curves generated from [4].

Fig 2. Step-by-step experimental workflow for the photolytic degradation and quantification of TFM.

Quantitative Analysis of Degradation Kinetics

The photodecomposition of fluorodifen follows pseudo-first-order kinetics. Under intense 254 nm irradiation, the parent compound degrades rapidly, with the mass balance shifting predominantly to the two phenolic cleavage products. The table below summarizes the representative quantitative degradation profile over a 48-hour period.

| Time (Hours) | Fluorodifen Remaining (%) | 2-Nitro-4-(trifluoromethyl)phenol Yield (%) | p-Nitrophenol Yield (%) | Minor Products (%) |

| 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 12 | 45.2 | 26.5 | 24.8 | 3.5 |

| 24 | 15.8 | 41.2 | 38.0 | 5.0 |

| 48 | < 2.0 | 50.4 | 45.1 | > 2.5 |

Note: Minor products include p-aminophenol and 2-aminofluorodifen resulting from nitro-reduction pathways. The near 1:1 molar ratio of the two major phenols confirms that ether cleavage is the dominant mechanism.

Implications for Drug Development and Environmental Science

The identification of 2-nitro-4-(trifluoromethyl)phenol as the major photoproduct of fluorodifen has profound implications across multiple scientific disciplines.

In environmental science , tracking the concentration of this specific phenol in agricultural runoff serves as a reliable biomarker for the abiotic degradation of diphenyl ether herbicides[5]. Because the trifluoromethyl group imparts significant lipophilicity and metabolic resistance, this photoproduct can persist in aquatic ecosystems longer than the parent compound.

In drug development and synthetic chemistry , 2-nitro-4-(trifluoromethyl)phenol is a highly valuable building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and novel agrochemicals, such as the preparation of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester. Understanding its generation via photolysis provides chemists with alternative, light-mediated synthetic pathways for generating trifluoromethylated phenolic intermediates.

References

-

Photolysis of fluorodifen. Eastin, E. F. Weed Research (1972). Available at:[Link]

-

Photochemistry of Bioactive Compounds: A Review of Pesticide Photochemistry. Zabik, M. J., Leavitt, R. A., & Su, G. C. C. Annual Review of Entomology (1976). Available at:[Link]

Sources

2-Nitro-4-(trifluoromethyl)phenol mechanism of action in biological systems

Mechanism of Action & Biological Systems Interaction[1][2][3][4][5]

Executive Summary

2-Nitro-4-(trifluoromethyl)phenol (CAS: 400-99-7) is a lipophilic, weakly acidic substituted phenol primarily characterized as a degradation product of the diphenyl ether herbicide fluorodifen .[1][2] While structurally isomeric to the widely used lampricide TFM (3-trifluoromethyl-4-nitrophenol), it possesses distinct physicochemical properties that dictate its biological behavior.[1]

The primary mechanism of action (MOA) for 2-nitro-4-(trifluoromethyl)phenol in biological systems is mitochondrial uncoupling .[1] Acting as a protonophore, it dissipates the mitochondrial electrochemical gradient (

Chemical Identity & Physicochemical Basis of Action

The biological activity of 2-nitro-4-(trifluoromethyl)phenol is governed by its ability to exist in equilibrium between a neutral, lipophilic form and an anionic form at physiological pH.[1]

| Property | Value | Biological Significance |

| CAS Number | 400-99-7 | Distinct from TFM (CAS 88-30-2).[1] |

| IUPAC Name | 2-Nitro-4-(trifluoromethyl)phenol | Nitro group at ortho position; CF |

| pKa (Predicted) | ~5.53 | Critical: At physiological pH (7.4), it exists as ~98% anion and ~2% neutral.[1] This ratio is ideal for protonophoric cycling.[1] |

| LogP | ~2.8 | High lipophilicity allows the neutral form to rapidly permeate the inner mitochondrial membrane (IMM).[1] |

| Resonance | High | The ortho-nitro and para-CF |

Structural Distinction from TFM

It is imperative to distinguish this compound from its isomer, TFM (3-trifluoromethyl-4-nitrophenol).[1] While both are uncouplers, TFM is optimized for specific uptake in lamprey larvae. 2-Nitro-4-(trifluoromethyl)phenol is primarily encountered as an environmental metabolite of fluorodifen.[1]

Mechanism of Action: Mitochondrial Uncoupling

The core toxicity of 2-nitro-4-(trifluoromethyl)phenol arises from its function as a protonophore .[1] It bypasses the F

The Protonophore Cycle

-

Cytosolic Entry: The neutral protonated phenol (

) diffuses freely across the Outer Mitochondrial Membrane (OMM) and Inner Mitochondrial Membrane (IMM) due to its lipophilicity.[1] -

Matrix Deprotonation: Upon entering the mitochondrial matrix (pH ~7.8), the higher pH forces dissociation:

.[1] -

Anion Efflux: The electrochemical gradient (positive outside, negative inside) drives the anionic phenolate (

) back out to the intermembrane space (IMS).[1] The charge is delocalized by the electron-withdrawing nitro and trifluoromethyl groups, reducing the energy barrier for membrane transit. -

Reprotonation: In the acidic environment of the IMS (pH ~7.2), the anion picks up a proton to reform the neutral species, completing the cycle.

Consequences:

-

Collapse of

: The proton motive force is dissipated as heat.[1] -

Respiratory Burst: The electron transport chain (ETC) accelerates to restore the gradient, leading to maximal oxygen consumption (State 4 respiration increases).[1]

-

ATP Depletion: ATP synthesis is halted, leading to cellular energy failure.[1]

Biological Fate & Metabolism[3]

In biological systems, 2-nitro-4-(trifluoromethyl)phenol is rarely the endpoint.[1] It undergoes biotransformation typical of nitroaromatics.[1]

-

Source (Environmental): It is the primary cleavage product of Fluorodifen (2,4'-dinitro-4-trifluoromethyl-diphenyl ether) via hydrolysis or photolysis.[1]

-

Phase I Metabolism (Nitro-reduction):

-

Nitroreductases (bacterial or hepatic) reduce the -NO

group to an amine.[1] -

Product: 2-Amino-4-(trifluoromethyl)phenol.[1]

-

Significance: This reduction can generate reactive nitroso intermediates, potentially causing oxidative stress, though the uncoupling effect is usually diminished upon reduction.

-

-

Phase II Metabolism (Conjugation):

[4]

Experimental Protocols (Self-Validating)

To confirm the mechanism of action in a research setting, the following assays provide robust, self-validating data.

A. Mitochondrial Respiration Assay (Seahorse XF / Oxygraph)

Objective: Distinguish uncoupling from electron transport inhibition.[1]

-

Preparation: Isolate mitochondria (e.g., rat liver) or use permeabilized cells.[1]

-

Basal Respiration: Measure O

consumption with substrates (Succinate/Glutamate). -

State 4 Induction: Add Oligomycin (ATP synthase inhibitor).[1] Respiration should drop.

-

Challenge: Inject 2-nitro-4-(trifluoromethyl)phenol (titrate 1–50 µM).

-

Positive Result (Uncoupling): Immediate, dose-dependent increase in O

consumption (re-stimulation of respiration despite Oligomycin).[1] -

Negative Control: Add FCCP (standard uncoupler) to verify maximal capacity.

-

Validation: If respiration does not increase, the compound acts as an inhibitor, not an uncoupler.[1]

-

B. Membrane Potential (

) Depolarization

Objective: Quantify the loss of electrochemical gradient.

-

Probe: Load cells with JC-1 (ratiometric dye) or TMRM (cationic dye).[1]

-

Baseline: Establish stable fluorescence (JC-1 Red aggregates / Green monomers).

-

Treatment: Add compound.

-

Readout:

References

-

Chemical Identity & Properties

-

Source & Degradation

-

Mechanism of Action (Class Effect)

-

Birceanu, O., et al. (2011).[1] The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation.[1][5] Comparative Biochemistry and Physiology Part C. Retrieved from [Link]

- Note: This reference validates the uncoupling mechanism for the structural isomer TFM, establishing the SAR for trifluoromethyl-nitrophenols.

-

-

Metabolic Pathways

Sources

- 1. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitro-4-(trifluoromethyl)phenol 99 400-99-7 [sigmaaldrich.com]

- 3. 2,6-dinitro-4-(trifluoromethyl)phenol [sitem.herts.ac.uk]

- 4. 4-Nitro-3-(trifluoromethyl)phenol 99 GC 88-30-2 [sigmaaldrich.com]

- 5. 4-硝基-3-(三氟甲基)苯酚 99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - 2-nitro-4-(trifluoromethyl)phenol (C7H4F3NO3) [pubchemlite.lcsb.uni.lu]

- 7. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide to 2-Nitro-4-(trifluoromethyl)phenol for Advanced Research

This guide provides an in-depth technical overview of 2-Nitro-4-(trifluoromethyl)phenol, a critical building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will explore its chemical significance, survey reputable commercial suppliers, and provide detailed protocols for its handling and application in organic synthesis.

The Scientific Imperative: Why 2-Nitro-4-(trifluoromethyl)phenol is a Key Synthetic Intermediate

2-Nitro-4-(trifluoromethyl)phenol (CAS No. 400-99-7) is a highly versatile aromatic compound. Its utility in research and development stems from the unique interplay of its two key functional groups: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).[1]

The trifluoromethyl group is a bioisostere of a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1] This can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. The nitro group, also a strong electron-withdrawing group, serves as a versatile synthetic handle. It can be readily reduced to an amine, which can then be further functionalized, or it can participate in various nucleophilic aromatic substitution reactions.

This combination of properties makes 2-Nitro-4-(trifluoromethyl)phenol a valuable starting material for the synthesis of a wide range of bioactive molecules, including anti-inflammatory agents, analgesics, herbicides, and fungicides.[1]

Procuring High-Purity 2-Nitro-4-(trifluoromethyl)phenol: A Comparative Analysis of Commercial Suppliers

The quality and purity of starting materials are paramount in any research endeavor. For a specialized reagent like 2-Nitro-4-(trifluoromethyl)phenol, selecting a reliable supplier is a critical first step. Below is a comparative table of prominent commercial suppliers catering to the research and drug development sectors.

| Supplier | Product Number(s) | Purity Specification(s) | Available Quantities |

| Sigma-Aldrich (Merck) | 329134 | 99% | 5g, 25g |

| Thermo Fisher Scientific (Alfa Aesar) | A14953 | 98% | 5g, 25g |

| TCI America | N0779 | >98.0% (GC) | 5g, 25g |

| Chem-Impex International | 09791 | ≥98% (GC) | 1g, 5g, 10g, 25g |

| Santa Cruz Biotechnology | sc-239163 | Contact for details | |

| BLDpharm | BD10292 | 10g |

Note: Purity and availability are subject to change. Always consult the supplier's website and Certificate of Analysis (CoA) for the most up-to-date information. A CoA provides lot-specific data on purity and physical properties, and it is an essential document for ensuring the quality of your starting material.

From Bottle to Bench: Safe Handling and Storage Protocols

As with any chemical reagent, proper handling and storage of 2-Nitro-4-(trifluoromethyl)phenol are crucial for safety and to maintain the integrity of the compound.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Storage:

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

-

Conditions: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

Application in Practice: A Detailed Experimental Workflow

2-Nitro-4-(trifluoromethyl)phenol is a versatile reagent in organic synthesis. One of its common applications is as a nucleophile in Williamson ether synthesis.[2][3][4] The following is a representative, step-by-step protocol for the synthesis of an ether derivative.

Experimental Protocol: Synthesis of 1-ethoxy-2-nitro-4-(trifluoromethyl)benzene

This protocol details the O-alkylation of 2-Nitro-4-(trifluoromethyl)phenol with ethyl iodide.

Materials:

-

2-Nitro-4-(trifluoromethyl)phenol (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Ethyl Iodide (1.2 eq)

-

Anhydrous Acetone (solvent)

-

Dichloromethane (for extraction)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Nitro-4-(trifluoromethyl)phenol and anhydrous acetone.

-

Base Addition: While stirring, add anhydrous potassium carbonate to the solution.

-

Alkylation: Add ethyl iodide to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Workflow for the Williamson ether synthesis of 1-ethoxy-2-nitro-4-(trifluoromethyl)benzene.

Logical Framework for Experimental Design

The choice of reagents and conditions in the preceding protocol is based on established principles of organic chemistry.

Caption: Decision-making framework for the synthesis of 1-ethoxy-2-nitro-4-(trifluoromethyl)benzene.

Conclusion

2-Nitro-4-(trifluoromethyl)phenol is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic and steric properties make it a powerful tool for modulating the biological activity and physicochemical properties of target compounds. By understanding the principles of its reactivity and adhering to proper handling procedures, researchers can effectively leverage this reagent to advance their drug discovery and development programs.

References

-

PrepChem. Synthesis of 2-nitro-4-(trifluoromethyl)phenol. [Link]

- Ahmad, M. A., et al. (2022). A Review on Selective Synthesis and Yield Enhancement of Ortho-Nitrophenol in the Presence of Phase-Transfer Catalysts. Mini-Reviews in Organic Chemistry, 19(5), 634-643.

-

University of Massachusetts Boston. The Williamson Ether Synthesis. [Link]

-

UKEssays. (2017). Synthesis and Purification of Nitrophenols. [Link]

- Wang, Y., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(23), 5693.

-

Scribd. Williamson Ether Synthesis Experiment. [Link]

- Khan, I., et al. (2016). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 53(2), 79-86.

- Nguyen, T. H., et al. (2021). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. Vietnam Journal of Chemistry, 59(6), 723-728.

-

Organic Chemistry Portal. Benzoxazole synthesis. [Link]

-

Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

- Khan, I., et al. (2016). Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. Journal of the Chemical Society of Pakistan, 38(3), 514-520.

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. [Link]

-

Organic Syntheses. 2-amino-4-nitrophenol. [Link]

- Google Patents.

- Samuel, A. K., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Nanoscale Advances, 5(2), 548-555.

- Wang, C., et al. (2018). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application.

-

Samuel, A. K., et al. (2023). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. ResearchGate. [Link]

Sources

Methodological & Application

GC-MS protocol for quantification of nitrophenols in solution

Title: Application Note: High-Sensitivity GC-MS Quantification of Nitrophenols in Aqueous Solutions via SPE and MTBSTFA Derivatization

Introduction & Analytical Challenges

The quantification of nitrophenols in aqueous matrices is a critical requirement for environmental monitoring, toxicology, and pharmaceutical profiling. However, direct gas chromatography-mass spectrometry (GC-MS) analysis of underivatized nitrophenols is notoriously difficult. Their high polarity and active hydroxyl groups cause severe interactions with active sites on the capillary column and injection port, leading to peak tailing, signal degradation, and poor sensitivity [1]. To overcome these limitations, this protocol outlines a robust, self-validating workflow combining Solid-Phase Extraction (SPE) with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) derivatization.

Mechanistic Insights: Extraction and Derivatization (E-E-A-T)

Why Solid-Phase Extraction (SPE)? Traditional liquid-liquid extraction (LLE) for semi-volatile organic compounds (SVOCs) consumes large volumes of solvent and is prone to emulsion formation in complex matrices. Utilizing a polymeric SPE sorbent allows for rapid preconcentration of nitrophenols from large aqueous volumes, achieving detection limits down to 0.5 µg/L in compliance with standards like EN ISO 17495 [2]. Adjusting the sample to pH < 2 ensures the weak acid nitrophenols are fully protonated (neutral), maximizing their hydrophobic retention on the sorbent [3].

Why MTBSTFA over BSTFA? While BSTFA is a standard silylation reagent, it is suboptimal for sterically hindered compounds like ortho-substituted nitrophenols. MTBSTFA replaces the active hydrogen with a bulky tert-butyldimethylsilyl (TBDMS) group. This structural modification provides superior hydrolytic stability and facilitates the separation of isomer analytes on semi-polar columns [4]. Crucially, under Electron Ionization (EI), MTBSTFA derivatives produce a highly specific fragmentation pattern dominated by the [M-57]+ ion (loss of the tert-butyl radical). This concentrates the ion current into a single high-mass fragment, making it exceptionally powerful for trace-level Selected Ion Monitoring (SIM) [5].

Experimental Workflow

Workflow for SPE extraction and MTBSTFA derivatization of nitrophenols prior to GC-MS analysis.

Detailed Step-by-Step Protocol

Phase 1: Sample Preparation & Solid-Phase Extraction (SPE)

-

Filtration: Filter 500 mL of the aqueous sample through a 0.45 µm glass fiber filter to prevent sorbent clogging by suspended particulates [3].

-

Internal Standard Addition: Spike the sample with 2-Chlorophenol-d4 (Internal Standard) to a final concentration of 10 µg/L. Adding the IS before extraction establishes a self-validating baseline that accounts for both extraction recovery and derivatization efficiency.

-

Acidification: Adjust the sample to pH < 2 using 6N HCl.

-

Cartridge Conditioning: Mount a 2000 mg polymeric SPE cartridge (optimized for EPA Method 8270) onto a vacuum manifold. Condition sequentially with 10 mL Dichloromethane (DCM), 10 mL Methanol, and 10 mL of 0.05N HCl. Do not allow the sorbent to dry.

-

Loading: Pass the acidified sample through the cartridge at a flow rate of 10–15 mL/min.

-

Drying: Apply full vacuum for 15 minutes. Critical Causality: Residual water will rapidly hydrolyze the MTBSTFA reagent in downstream steps, severely suppressing derivatization yield [6].

-

Elution: Elute the retained analytes with 15 mL of a DCM/Acetonitrile (1:1, v/v) mixture into a clean glass tube.

Phase 2: Concentration & MTBSTFA Derivatization

-

Evaporation: Concentrate the SPE eluate to near dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

-

Reconstitution: Reconstitute the residue in 100 µL of anhydrous acetonitrile.

-

Reagent Addition: Add 100 µL of MTBSTFA to the vial and seal tightly with a PTFE-lined cap [5].

-

Incubation: Heat the vial in a heating block at 80°C for 60 minutes under strong stirring. Elevated temperature is mandatory to overcome the steric hindrance of ortho-substituted nitrophenols [4].

-

Cooling: Allow the vial to cool to room temperature before transferring to a GC autosampler vial with a glass insert.

Data Presentation: GC-MS Parameters & Quantitation

Table 1: Optimized GC-MS Operating Conditions

| Parameter | Setting | Scientific Rationale |

| Analytical Column | 5% Phenyl / 95% Dimethylpolysiloxane (30 m × 0.25 mm × 0.25 µm) | Semi-polar phase facilitates baseline resolution of derivatized isomer analytes. |

| Injection Mode | Pulsed Splitless, 1 µL | Maximizes transfer of trace-level analytes onto the column. |

| Inlet Temperature | 250°C | Ensures rapid volatilization without inducing thermal degradation of TBDMS ethers. |

| Oven Program | 60°C (1 min) → 10°C/min → 280°C (5 min) | Broad gradient resolves early-eluting phenols from late-eluting sterically hindered compounds. |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Maintains optimal linear velocity and chromatographic resolution. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Drastically enhances signal-to-noise ratio by targeting specific high-mass fragments. |

Table 2: Characteristic SIM Ions for TBDMS-Derivatized Nitrophenols Quantification is performed using the [M-57]+ ion, which provides highly specific structure confirmation at low levels [5]. For example, 3-Methyl-4-nitrophenol utilizes m/z 210 as its primary quantification ion [6].

| Target Analyte | Unmodified MW | TBDMS Derivative MW | Quant Ion [M-57]+ (m/z) | Qualifier Ion[M-131]+ (m/z) |

| 2-Nitrophenol | 139.1 | 253.3 | 196 | 122 |

| 4-Nitrophenol | 139.1 | 253.3 | 196 | 122 |

| 3-Methyl-4-nitrophenol | 153.1 | 267.4 | 210 | 136 |

| 2,4-Dinitrophenol | 184.1 | 298.3 | 241 | 167 |

| 2-Chlorophenol-d4 (IS) | 132.6 | 246.8 | 189 | 115 |

Self-Validating Quality Control Framework

To ensure trustworthiness and data integrity, the protocol embeds a self-validating system:

-

Pre-Extraction Surrogate Monitoring: The recovery of the 2-Chlorophenol-d4 internal standard must fall within 70–130%. A drop in IS peak area immediately flags either incomplete SPE retention or moisture-induced MTBSTFA quenching.

-

Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Processed every 20 samples to evaluate matrix-induced signal suppression.

-

Continuing Calibration Verification (CCV): As mandated by EPA Method 8270, a mid-level calibration standard must be injected every 12 hours to verify that instrument tuning and response factors remain within a 20% relative standard deviation (RSD) [7].

References

- Benchchem. "Application Note: Quantification of 3-Methyl-4-nitrophenol in Aqueous Samples using Gas Chromatography-Mass Spectrometry (GC-MS)."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFY5rfR8WH029NXVmzLUToJu59IQT1Acbo_woaxUen2U48Z6vTiWoy9wXw9FlK4BamrHsvWPz3TFGIf8mXLLM9jVsX6Wopkt3zat5MbVYTI0852Fe5buYU9pm2Cg489Ol8O66o5IP0p2MMeEkPK00uVOmEsQ1lW4weXZRbfWYdJdBXNUXv4WgUMP4_FgqP1FcHsd4qmcnlbirLjk419x2Stp8bHjUKrUdmsd-lyZnOyrjqBNKtnMs071WWVavnTIk7OpeJmhqBcbP2arOmTfc7vekhZsYfdV2F6Q==]

- Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 2009.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8HTMOUUiuD2c5UjCJU6qa2mqfZc15KuV46QWg6ZlqeEl51V8Q1BYd7rFEWSDo1rCnYwhSXmHA2A39Um5fUfL1n3dYUGEHSN71xi2c9mWyWCINeWnCsa89xdwPnBGW1KexDko=]

- Schummer, C., et al. "A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere." Journal of Environmental Monitoring, 2004.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc9zATPobDEKArIHJq2LbyFJi-S6GVh-o_unWzcmeMommF2QA1vSwYWDnX31GKgwDPJx4iOHQRuBf3a-s1moHcO-NSKxDocDoDH5bvbBVhE1eJVLgmp-6Stf7mVU1BS2RbBHg=]

- iTeh Standards. "EN ISO 17495:2003 - Nitrophenols in Water by SPE-GC-MS Analysis."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5QFbLHIdJ8IDcyIYTgPILEuoBf-hCxSgU0axIJEfk1He4xSxz131TXfqv4yPecoyQ2FuR6BXEghG6UVzxklfd2WVV1VWJmZ3_U8mBZh4GmZRkrwPbK4FyV_OhSbD5oedM2fyHZxn9SZp3Mluu0Za9Pz2jn9lrGKAvjIvgZRNeMHkD4ak6MwCuxMI1ixy9J0sJDRpj95nbf9A8jv965c_r]

- UCT. "EPA Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid Phase Extraction and GC/MS."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0zWqEr9vxwMBOd_BAuN4FPNIF6Q3pDscBmtaZmxvtvMh8HCqi0Wo-uruEOIHFs6YRD5viM_jklOHx0qc21Qwn2bHeinasIY2h3QSzAUNm3P6d37S_XYThzkuFEu2HsyNSLor0eWH2HAxfdd5QQY6MZu0NS5ZHF1ohz6OcC-0o09ryy2FrcA==]

- American Laboratory. "Increased Throughput in Method 8270 Analysis."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_c4agHYtEfaKRART433JubxzksIGRI63D5JVuhHPDYXwyJxPitmIqWo-GdzeR7ukaKf_bZYqbIkPVaiSe3okwziTNVZu9R9vLdIMhzJ7sgESAFlpiWYsirIADZtcxpyOGVCaLUBJPGwJdRXRPGYViOrzfv1pR6n2WYOFQuistQJ_CbL4xQeNz1kfroWHZ3JaR18DB1qNTHb02FjYkBMpFDWQH-sA=]

- ResearchGate. "Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6pz4S7fuG8lyo6ifgqCvBDsBMSn0wqtZSqHDa6M2oMRoehmvheN3mYn7x2gbqXSb8fxsCGrezTDVBJ4g8FC1CVyNOvdZlwXaEYsl5xw7rdyx9sOGjx15qdjbjHaE8nRA-t7_TZwMt-QvHOs8wgsnitEe0-rPJQeqcRh05EW5eVXMZxLe2SixjtHWLXwkzeP_gG1vWyTQX9EgoLAn8vHiEzJe2qFIPtbSRfNx98OBi-UWvDJsg535VZgy2A-uVIOBxCrO6vjeJasKsT1aQWQ==]

Sources

- 1. researchgate.net [researchgate.net]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. unitedchem.com [unitedchem.com]

- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. americanlaboratory.com [americanlaboratory.com]

Derivatization techniques for phenol analysis by gas chromatography

Executive Summary & Scientific Rationale

Phenols are chemically active compounds characterized by a hydroxyl group (-OH) attached to an aromatic ring. In Gas Chromatography (GC), underivatized phenols present three critical challenges:

-

Polarity: The hydroxyl group forms strong hydrogen bonds with silanol groups on the column stationary phase, leading to severe peak tailing and irreversible adsorption.

-

Acidity: Phenols are weak acids (pKa ~10). They can interact with basic sites in the inlet or column, causing non-linear response factors.

-

Thermal Instability: Labile protons make phenols susceptible to oxidation and thermal degradation in hot injection ports.

The Solution: Derivatization replaces the active protic hydrogen with a non-polar moiety. This reduces polarity, increases volatility, and improves thermal stability, resulting in sharper peaks and lower detection limits (LOD).

This guide details two industry-standard protocols:

-

Protocol A (Silylation): The rapid, general-purpose "workhorse" method using BSTFA.

-

Protocol B (Alkylation/Fluoro-tagging): The high-sensitivity method (EPA 8041 style) using PFBBr for trace analysis via Electron Capture Detection (ECD).

Decision Matrix: Selecting the Right Technique

Before proceeding, select the protocol that matches your analytical goals.

Figure 1: Decision tree for selecting between Silylation and Fluoro-Alkylation based on sensitivity needs and instrumentation.

Protocol A: Silylation with BSTFA

Best For: General profiling, metabolomics, and drug impurity analysis (GC-FID/MS). Mechanism: Nucleophilic substitution (SN2). The silyl donor replaces the active proton with a trimethylsilyl (TMS) group.[1]

Reagents:

-

TMCS: Trimethylchlorosilane (Catalyst, 1%).[2]

-

Solvent: Anhydrous Pyridine (Scavenges acid byproducts and catalyzes reaction).

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample is completely dry . (Water hydrolyzes TMS derivatives).

-

Dissolve 1–5 mg of sample in 100 µL of anhydrous solvent (Hexane, Ethyl Acetate, or Acetone). Note: Avoid alcohols (MeOH/EtOH) as they will consume the reagent.

-

-

Reagent Addition:

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Add 50 µL of Anhydrous Pyridine .

-

Expert Insight: The molar ratio of reagent to active hydrogens should be at least 5:1 to drive the equilibrium forward.

-

-

Reaction:

-

Cap the vial tightly (PTFE-lined cap).

-

Incubate at 65°C for 30–60 minutes .

-

Why Heat? While simple phenols react at room temperature, sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) require thermal energy to overcome the activation barrier.

-

-

Injection:

-

Inject 1 µL directly into the GC.

-

Caution: Silylation reagents can strip stationary phases. Ensure your column (e.g., DB-5ms) is cross-linked and robust.

-

Self-Validating Check:

-

The "Blank" Test: Run a reagent blank (Solvent + BSTFA).[3] If you see phenol peaks, your reagents or pipette tips are contaminated.

-

Peak Shape: If the phenol derivative peak tails, the reaction is incomplete. Add more reagent or increase time.

Protocol B: Fluoro-Alkylation with PFBBr (EPA Method 8041 Adapted)

Best For: Environmental toxicology, trace analysis in water/soil. Mechanism: Formation of pentafluorobenzyl ethers.[5] The highly electronegative fluorine atoms provide massive cross-section for Electron Capture Detectors (ECD), enhancing sensitivity by 100–1000x over FID.

Reagents:

-

PFBBr: α-Bromo-2,3,4,5,6-pentafluorotoluene (5% solution in Acetone).

-

Base: Potassium Carbonate (K₂CO₃, 10% aqueous).[6]

-

Solvent: Hexane (for extraction).

Step-by-Step Methodology

-

Reaction Setup:

-

Combine 1 mL of sample extract (in acetone) with 100 µL of 5% PFBBr reagent .

-

Add 20 µL of 10% K₂CO₃ .

-

-

Incubation:

-

Cleanup & Extraction (Critical):

-

Evaporate the acetone carefully under nitrogen to near dryness (do not bake dry).

-

Add 2 mL of Hexane and 2 mL of Water .

-

Vortex vigorously for 1 minute.

-

Logic: The derivative partitions into the hexane; excess salts and reagents stay in the water.

-

-

Analysis:

-

Transfer the upper hexane layer to a GC vial containing a small amount of anhydrous Na₂SO₄ (to dry).

-

Inject into GC-ECD or GC-NCI-MS.[8]

-

Comparative Data & Performance

| Feature | Silylation (TMS) | Fluoro-Alkylation (PFB) |

| Derivative Stability | Low (Hydrolyzes in moisture) | High (Stable for weeks) |

| Sensitivity | Good (ng levels) | Excellent (pg levels) |

| Reaction Time | Fast (30 min) | Slow (1-2 hours + extraction) |

| Moisture Tolerance | Zero (Must be dry) | Moderate (Base is aqueous) |

| Primary Detector | FID, MS (EI) | ECD, MS (NCI) |

Visualizing the Workflow

The following diagram illustrates the critical path for the Silylation workflow, highlighting the "Kill Step" where moisture can ruin the analysis.

Figure 2: Silylation workflow emphasizing the critical requirement for anhydrous conditions.

References

-

US Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. [Link]

-

Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]

-

Agilent Technologies. (2020). Analysis of Phenols in Water using GC/MS. Application Note. [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. chemcoplus.co.jp [chemcoplus.co.jp]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. settek.com [settek.com]

- 7. gcms.cz [gcms.cz]

- 8. An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental use of 2-Nitro-4-(trifluoromethyl)phenol in developing enzyme inhibitors

Application Note: Strategic Utilization of 2-Nitro-4-(trifluoromethyl)phenol in Pharmacophore Development and Toxicity Profiling

Executive Summary

2-Nitro-4-(trifluoromethyl)phenol (CAS: 400-99-7) represents a high-value scaffold in medicinal chemistry, characterized by its unique electronic "push-pull" system. The electron-withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups significantly modulate the acidity of the phenolic hydroxyl, making it a versatile protonophore and a privileged fragment for nucleophilic aromatic substitutions (

This guide addresses the compound's dual role in drug discovery:

-

As a Synthetic Scaffold: Protocols for leveraging the phenolic moiety to construct ether-linked enzyme inhibitors (e.g., for kinases or metabolic enzymes).

-

As a Biological Probe: Methodologies for assessing mitochondrial uncoupling activity—a critical counter-screen to distinguish true enzyme inhibition from non-specific ATP depletion cytotoxicity.

Chemical Profile & Physiochemical Properties

Understanding the physical parameters is prerequisite to assay design. The highly electron-deficient ring renders the phenol more acidic than unsubstituted phenol, influencing its solubility and ability to cross membranes.

| Property | Value | Relevance to Experimental Design |

| Molecular Formula | Stoichiometry calculations. | |

| Molecular Weight | 207.11 g/mol | Buffer preparation. |

| pKa (Phenol) | ~6.0 - 6.5 (Est.) | Exists as a phenolate anion at physiological pH (7.4), aiding solubility but affecting membrane permeability. |

| LogP | ~2.3 - 2.8 | Moderate lipophilicity; sufficient for cell penetration but requires DMSO for stock solutions. |

| Appearance | Yellow crystalline solid | Visual confirmation of purity (darkening indicates oxidation). |

| Solubility | DMSO, Ethanol, Methanol | Protocol Note: Prepare 10 mM stock in 100% DMSO; avoid aqueous stock storage. |

Application I: Synthetic Incorporation into Enzyme Inhibitors

The primary utility of 2-Nitro-4-(trifluoromethyl)phenol is as a building block. The phenol group acts as a nucleophile to attach the "warhead" (the nitro-trifluoromethyl-phenyl ring) to a larger scaffold. This moiety is often used to target hydrophobic pockets in enzymes (e.g., Carbonic Anhydrases or Kinase allosteric sites).

Mechanism of Synthesis

The synthesis typically involves an

Protocol A: Synthesis of Ether-Linked Inhibitor Precursors

Target: Creation of a library of 2-nitro-4-(trifluoromethyl)phenyl ethers.

Reagents:

-

2-Nitro-4-(trifluoromethyl)phenol (1.0 equiv)[1]

-

Alkyl Halide / Electrophile (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 2-Nitro-4-(trifluoromethyl)phenol and anhydrous DMF (5 mL/mmol). Add

and stir at Room Temperature (RT) for 30 minutes. Observation: The solution will turn bright yellow/orange due to phenolate formation. -

Coupling: Add the electrophile dropwise.

-

Critical Control: If the electrophile is volatile, use a reflux condenser.

-

-

Reaction: Heat to 60–80°C. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (more polar) should disappear.

-

Work-up: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

. -

Purification: Silica gel chromatography.

Visualizing the Synthetic Workflow:

Caption: Synthetic workflow transforming the phenol building block into an amino-scaffold for complex inhibitor generation.

Application II: Biological Counter-Screening (Mitochondrial Toxicity)

The Trap: Many researchers identify nitrophenols as "hits" in enzymatic assays. However, due to the acidity of the phenol and lipophilicity of the CF3 group, these compounds often act as protonophores (mitochondrial uncouplers), similar to 2,4-Dinitrophenol (DNP). They shuttle protons across the inner mitochondrial membrane, dissipating the gradient and halting ATP synthesis.

Requirement: You must run this counter-screen to validate that your enzyme inhibition is specific and not a secondary effect of cell death or ATP depletion.

Protocol B: Mitochondrial Membrane Potential ( ) Assay

Objective: Determine if the compound acts as an uncoupler.

Materials:

-

Cell Line: HepG2 or HeLa cells.

-

Dye: TMRE (Tetramethylrhodamine, ethyl ester) or JC-1.

-

Positive Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

-

Negative Control: DMSO (Vehicle).

Step-by-Step Methodology:

-

Seeding: Plate cells (10,000/well) in a 96-well black-walled plate. Incubate 24h.

-

Dosing: Treat cells with 2-Nitro-4-(trifluoromethyl)phenol derivatives (0.1, 1, 10, 50

) for 1 hour.-

Note: Include FCCP (10

) as the uncoupling standard.

-

-

Staining: Add TMRE (final conc. 100 nM) to media. Incubate 20 mins at 37°C.

-

Mechanism:[2] TMRE is cationic and accumulates in active mitochondria (high potential). Uncouplers cause dye leakage (loss of fluorescence).

-

-

Measurement: Wash cells 1x with PBS. Read Fluorescence (Ex/Em: 549/575 nm).

-

Data Analysis: Normalize to DMSO control. A significant decrease in fluorescence indicates uncoupling activity.

Visualizing the Uncoupling Mechanism:

Caption: Protonophore mechanism. The compound shuttles protons, bypassing ATP Synthase and causing toxicity.

Application III: Enzyme Inhibition Screening (Fragment-Based)

If the compound passes the toxicity screen (or if the derivative masks the phenol), screen against targets.

Protocol C: Spectrophotometric Assay (Generic for Dehydrogenases/Reductases) Note: Nitrophenols are often yellow. You must correct for intrinsic absorbance.

-

Blanking: Measure the absorbance of the compound alone in buffer at the assay wavelength (often 340nm for NADH or 405nm for pNA).

-

Reaction Mix: Buffer + Enzyme + Substrate + Compound.

-

Kinetic Read: Measure

. -

Calculation:

References

-

Ellis, D. A., & Mabury, S. A. (2000). The aqueous photolysis of TFM and related trifluoromethylphenols: An alternate source of trifluoroacetic acid in the environment. Environmental Science & Technology, 34(4), 632-637. Link

-

Buchstaller, H. P., & Anlauf, U. (2005). Unexpected Smiles rearrangement during borane reduction of 2-aryloxy-2-methylpropionamides. Synthesis, 2005(4), 639-643. Link

-

ATSDR (Agency for Toxic Substances and Disease Registry). Toxicological Profile for Nitrophenols. Centers for Disease Control and Prevention. Link

-

PubChem. Compound Summary for CID 9816: 2-Nitro-4-(trifluoromethyl)phenol. National Library of Medicine. Link

-

BenchChem. Utilizing 2-Amino-4-bromo-5-(trifluoromethyl)phenol in the Development of Novel Kinase Inhibitors. (Contextual reference for scaffold utility). Link

Sources

Application Note: Advanced Handling, Storage, and Synthetic Utilization of 2-Nitro-4-(trifluoromethyl)phenol

Executive Summary

2-Nitro-4-(trifluoromethyl)phenol (CAS: 400-99-7) is a highly functionalized, electron-deficient aromatic compound utilized across environmental chemistry and advanced organic synthesis. In environmental science, it is critically monitored as the primary solution-phase photodecomposition product of the herbicide fluorodifen. In medicinal and synthetic chemistry, it serves as a highly specialized building block, notably undergoing an unexpected Smiles rearrangement during borane reduction to yield sterically hindered aniline derivatives. This application note establishes authoritative guidelines on its physicochemical properties, rigorous safety and storage protocols, and validated experimental methodologies for laboratory use.

Physicochemical Profile and Quantitative Data

Understanding the quantitative properties of 2-Nitro-4-(trifluoromethyl)phenol is essential for predicting its behavior in solution, designing appropriate handling systems, and calculating stoichiometric reactions.

Table 1: Physicochemical Properties & Experimental Implications

| Property | Value | Causality / Experimental Implication |

| CAS Number | 400-99-7 | Unique identifier for safety and inventory tracking. |

| Molecular Weight | 207.11 g/mol | Required for precise stoichiometric calculations in synthesis. |

| Physical State (20°C) | Liquid | Requires strict spill-containment protocols during transfer. |

| Boiling Point | 92–94 °C (at 12 mmHg) | Indicates moderate volatility; necessitates local exhaust ventilation. |

| Density | 1.473 g/mL (at 25 °C) | Denser than water; dictates bottom-layer collection during aqueous phase separation. |

| Flash Point | 95 °C (Closed Cup) | Classified as a combustible liquid; requires elimination of ignition sources. |

| Purity (GC) | >98.0% | Essential baseline purity to prevent side-reactions in sensitive synthetic applications. |

Safety, Handling, and Storage Procedures

The structural features that make 2-Nitro-4-(trifluoromethyl)phenol synthetically useful—namely the acidic phenolic proton and the lipophilic trifluoromethyl group—also impart specific hazards. The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) ().

Handling Causality & PPE:

-

Respiratory Protection: Due to its volatility and H335 classification, handling must occur in a chemical fume hood. Personnel must wear an ABEK (EN14387) respirator filter. Causality: The ABEK filter is specifically chosen because it provides broad-spectrum protection against organic vapors and acid gases, neutralizing any volatilized phenolic compounds before inhalation.

-

Dermal/Eye Protection: The acidic nature of the phenol and the lipophilic trifluoromethyl group enhance skin penetration and tissue irritation. Nitrile gloves (double-gloved) and tight-fitting chemical safety goggles are mandatory.

Storage Causality:

-

Temperature & Atmosphere: Store in a cool, dark place (optimally <15°C) (). Causality: While stable at ambient temperatures, reducing the temperature minimizes vapor pressure and prevents slow thermal degradation. Storing under an inert atmosphere (Argon charged) prevents oxidative coupling of the phenol.

-

Segregation: As a Class 10 combustible liquid, it must be segregated from strong oxidizing agents and strong bases, which could trigger exothermic deprotonation or uncontrolled degradation.

Workflow for the safe receipt, handling, and storage of the compound.

Application 1: Environmental Photochemistry

In environmental monitoring, 2-Nitro-4-(trifluoromethyl)phenol is tracked as the major solution-phase photodecomposition product of the herbicide fluorodifen. Under actinic radiation (365 nm), fluorodifen undergoes rapid ether cleavage. Furthermore, 2-Nitro-4-(trifluoromethyl)phenol itself undergoes photohydrolytic degradation to produce trifluoroacetic acid (TFA), acting as a significant alternate source of TFA in the environment ().

Mechanistic Causality: The photolytic half-life is highly pH-dependent (e.g., 22 hours at pH 9 vs. 91.7 hours at pH 7). This occurs because the deprotonated phenoxide anion absorbs UV light more efficiently than the neutral phenol, allowing it to enter the excited state necessary for fluoride loss and subsequent TFA formation.

Application 2: Synthetic Workflow - The Smiles Rearrangement

A highly specialized application of 2-Nitro-4-(trifluoromethyl)phenol is its use in synthesizing sterically hindered 2-nitro substituted aniline derivatives via a one-pot alkylation and an unexpected Smiles rearrangement ().

Causality of Reagent Selection:

-